2-Cyclopropoxy-5-(dimethylamino)benzoic acid
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Overview
Description
2-Cyclopropoxy-5-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Cyclopropoxy-5-(dimethylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: It may have potential therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminobenzoic acid: Similar in structure but lacks the cyclopropoxy group.
4-Dimethylaminobenzoic acid: Similar in structure but with the dimethylamino group in a different position.
2-Cyclopropoxybenzoic acid: Similar in structure but lacks the dimethylamino group.
Uniqueness
2-Cyclopropoxy-5-(dimethylamino)benzoic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzoic acid core. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13(2)8-3-6-11(16-9-4-5-9)10(7-8)12(14)15/h3,6-7,9H,4-5H2,1-2H3,(H,14,15) |
InChI Key |
CGMQZGDDRKUJAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC2CC2)C(=O)O |
Origin of Product |
United States |
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